molecular formula C10H12ClNO B1453092 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine CAS No. 159020-68-5

6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine

Cat. No.: B1453092
CAS No.: 159020-68-5
M. Wt: 197.66 g/mol
InChI Key: FLJOUPKKYKVQSS-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine is a chemical compound with the molecular formula C10H12ClNO It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Biochemical Analysis

Biochemical Properties

6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, they interact with sigma receptors and carbonic anhydrase, influencing various physiological processes . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of voltage-gated potassium channels, which are essential for maintaining the resting membrane potential and regulating cellular excitability . This modulation can lead to changes in cell function, including altered cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands . This inhibition can result in DNA damage and cell death, particularly in rapidly dividing cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under normal storage conditions but may degrade under extreme conditions, such as high temperatures or acidic environments . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. Benzofuran derivatives are often metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the compound’s overall pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, benzofuran derivatives can be transported across cell membranes by organic anion transporters, affecting their bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been shown to localize in the nucleus, where they can interact with DNA and nuclear proteins, influencing gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves the cyclization of appropriate precursors. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine can be compared with other benzofuran derivatives, such as:

    2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    6-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-chloro-2,2-dimethyl-3H-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-10(2)5-6-3-4-7(11)8(12)9(6)13-10/h3-4H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJOUPKKYKVQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
Reactant of Route 2
6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
Reactant of Route 3
6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
Reactant of Route 4
6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
Reactant of Route 5
6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
Reactant of Route 6
6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine

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